
2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline, also known as MPQC, is a synthetic compound that belongs to the quinoline family. It has gained attention in scientific research due to its potential therapeutic properties.
科学的研究の応用
2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. In one study, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study showed that 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline reduced inflammation in mice with induced colitis. Additionally, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been studied for its potential use in treating Alzheimer's disease.
作用機序
The mechanism of action of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth. 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. Additionally, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One advantage of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments is its relatively simple synthesis method. Additionally, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has shown promising results in various scientific research applications. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the therapeutic potential of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline.
将来の方向性
There are several future directions for research on 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline. One direction is to further investigate its potential use in treating Alzheimer's disease. Additionally, more studies are needed to understand the mechanism of action of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline and its potential use in treating other diseases, such as cancer and inflammation. Further research is also needed to determine the optimal dosage and administration of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline for therapeutic use.
合成法
The synthesis of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline involves the reaction of 3-methylbenzaldehyde with 2-aminobenzophenone in the presence of acetic anhydride and anhydrous zinc chloride. The resulting product is then treated with pyrrolidine and acetic anhydride to obtain 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline. The yield of the synthesis method is approximately 70%.
特性
IUPAC Name |
[2-(3-methylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-15-7-6-8-16(13-15)20-14-18(21(24)23-11-4-5-12-23)17-9-2-3-10-19(17)22-20/h2-3,6-10,13-14H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXXBDZBDMLXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357796 |
Source


|
| Record name | ZINC00433167 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methylphenyl)quinolin-4-yl](pyrrolidin-1-yl)methanone | |
CAS RN |
5693-91-4 |
Source


|
| Record name | ZINC00433167 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)
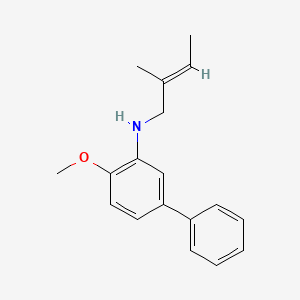
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-fluorophenyl)(4-piperidin-1-ylphenyl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5764193.png)
![5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5764198.png)
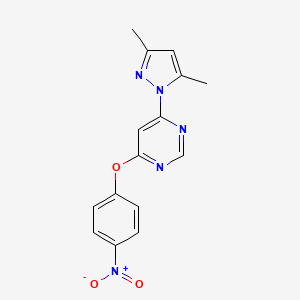
![4,4'-[(thioxomethylene)bis(hydrazin-2-yl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B5764207.png)
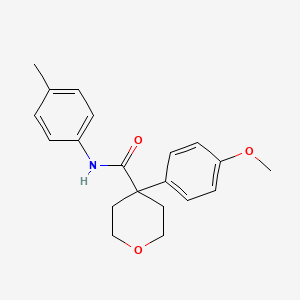
![N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)
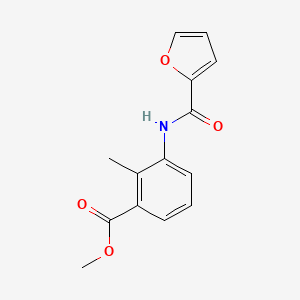

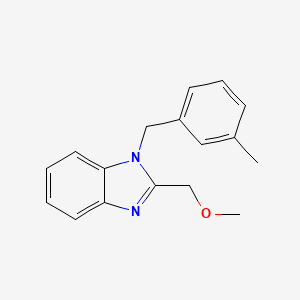
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
![4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5764296.png)